Dexmethylphenidate hydrochloride

描述

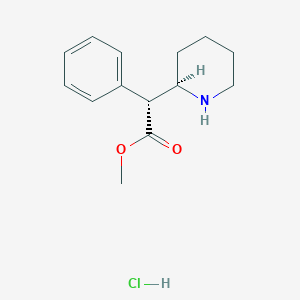

Structure

3D Structure of Parent

属性

CAS 编号 |

23655-65-4 |

|---|---|

分子式 |

C14H19NO2.ClH C14H20ClNO2 |

分子量 |

269.77 g/mol |

IUPAC 名称 |

methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H |

InChI 键 |

JUMYIBMBTDDLNG-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |

手性 SMILES |

COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-] |

规范 SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |

熔点 |

435 to 439 °F (NTP, 1992) |

其他CAS编号 |

23655-65-4 |

物理描述 |

Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) |

相关CAS编号 |

113-45-1 (Parent) |

溶解度 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

同义词 |

Dexmethylphenidate Dexmethylphenidate Hydrochloride Focalin Focalin XR Hydrochloride, Dexmethylphenidate XR, Focalin |

产品来源 |

United States |

Pharmacological Mechanisms and Dynamics of Dexmethylphenidate Hydrochloride

Elucidation of Neurotransmitter Reuptake Inhibition

Dopamine (B1211576) Transporter (DAT) Blockade

Dexmethylphenidate (B1218549) potently blocks the dopamine transporter (DAT), a protein crucial for the reabsorption of dopamine from the synapse back into the presynaptic neuron. patsnap.comnih.gov By inhibiting DAT, the concentration of dopamine in the synapse increases, enhancing dopaminergic signaling. patsnap.comnih.gov This action is particularly prominent in dopamine-rich brain regions such as the striatum. wikipedia.orgdrugbank.com The therapeutic effect of the compound is believed to be primarily linked to this increase in synaptic dopamine. nih.gov Studies suggest that for the medication to be effective, a central nervous system DAT occupancy of 50% or greater is required. clinicaltrials.gov

Norepinephrine (B1679862) Transporter (NET) Blockade

In addition to its effects on dopamine, dexmethylphenidate hydrochloride also inhibits the norepinephrine transporter (NET). wikipedia.orgpsychopharmacologyinstitute.compatsnap.com This transporter is responsible for the reuptake of norepinephrine from the synaptic space. psychopharmacologyinstitute.com By blocking NET, dexmethylphenidate leads to higher extracellular concentrations of norepinephrine, thereby enhancing noradrenergic neurotransmission. psychopharmacologyinstitute.compatsnap.com This dual action on both DAT and NET is fundamental to its pharmacological profile. biorxiv.org

Receptor Binding Profiles and Stereoselectivity

The methylphenidate molecule has two chiral centers, resulting in four possible stereoisomers. nih.gov However, its pharmacological activity is highly stereoselective.

Preferential Activity of the d-threo Enantiomer

Dexmethylphenidate is the d-threo enantiomer of racemic methylphenidate. fda.gov This specific isomer is recognized as the pharmacologically active component, while the l-threo enantiomer is considered largely inactive. drugbank.comnih.gov The clinical effects of methylphenidate are attributed to the d-enantiomer. nih.gov Research has shown that a 5-mg dose of d-threo-methylphenidate provides the same improvement in sustained attention as a 10-mg dose of the racemic d,l-threo-methylphenidate mixture. nih.gov The development of dexmethylphenidate as a single-isomer product was based on the finding that the d-enantiomer is responsible for the therapeutic efficacy. researchgate.net

Comparative Receptor Affinity with Racemic Methylphenidate

As the more pharmacologically active isomer, the d-enantiomer has a greater affinity for neurotransmitter transporters than the l-isomer. drugbank.com Dexmethylphenidate demonstrates a higher potency for inhibiting the reuptake of both dopamine and norepinephrine compared to its l-isomer, with some research indicating it is approximately 10 times more potent in this regard. researchgate.net Consequently, dexmethylphenidate is more potent than the racemic mixture, which contains a 50:50 ratio of the d- and l-enantiomers. fda.govdrugbank.com

Comparative Potency of Methylphenidate Enantiomers

| Compound | Relative Potency | Primary Transporter Affinity |

|---|---|---|

| Dexmethylphenidate (d-threo-enantiomer) | High | Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) |

| l-threo-enantiomer | Low / Inactive | Significantly lower affinity for DAT and NET |

| Racemic Methylphenidate (d,l-threo mixture) | Moderate (activity primarily from d-enantiomer) | Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) |

Pharmacodynamic Correlates of Therapeutic Action

The therapeutic action of dexmethylphenidate is a direct consequence of its pharmacodynamic effects on the dopaminergic and noradrenergic systems. nih.gov By increasing the availability of dopamine and norepinephrine in specific brain regions, such as the prefrontal cortex, it helps to modulate neurotransmission in circuits critical for attention, behavior, and executive function. drugbank.compsychopharmacologyinstitute.com

The enhanced signaling of these catecholamines is thought to improve impulse control, increase sustained attention, and reduce hyperactivity. psychopharmacologyinstitute.compatsnap.com Low doses of the stimulant selectively activate norepinephrine and dopamine pathways within the prefrontal cortex, which is believed to improve clinical efficacy while minimizing side effects. drugbank.com The sustained elevation of these neurotransmitters helps to address functional deficits in these key neural pathways. psychopharmacologyinstitute.com

Modulation of Synaptic Monoamine Concentrations

The primary mechanism of action of dexmethylphenidate is the modulation of dopamine (DA) and norepinephrine (NE) levels in the synaptic cleft. nih.gov It functions as a reuptake inhibitor by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). drugs.comnih.govnih.govwikipedia.org This blockade prevents the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron, thereby increasing their availability in the extraneuronal space and enhancing dopaminergic and noradrenergic neurotransmission. drugs.comfda.govpediatriconcall.com This action is particularly prominent in brain regions such as the striatum and thalamus. drugbank.comresearchgate.net

Research indicates that while methylphenidate acts on both transporters, its binding affinity differs between them. In vitro studies have suggested a higher affinity for DAT compared to NET. nih.gov However, in vivo studies in the human brain using positron emission tomography (PET) have shown that methylphenidate binds to NET with a higher affinity than to DAT. nih.govnih.gov One such study determined the effective dose 50 (ED50)—the dose required to occupy 50% of available transporters—to be lower for NET than for DAT, suggesting significant norepinephrine transporter occupancy at clinically relevant doses. nih.gov The therapeutic effects of the compound are thought to arise from this dual action on catecholamine signaling. nih.gov

Table 1: Transporter Binding Affinity and Occupancy for Methylphenidate

| Parameter | Transporter | Value | Source |

| Binding Affinity (Ki) | Dopamine Transporter (DAT) | 193 nM | nih.gov |

| Norepinephrine Transporter (NET) | 38 nM | nih.gov | |

| In Vivo Occupancy (ED50) | Dopamine Transporter (DAT) | 0.25 mg/kg | nih.govnih.gov |

| Norepinephrine Transporter (NET) | 0.14 mg/kg | researchgate.netnih.gov |

Relationship between Plasma Concentrations and Clinical Response

The clinical efficacy of dexmethylphenidate has been found to be highly correlated with the plasma concentrations of the d-enantiomer. nih.gov Studies have shown that after oral administration, this compound is readily absorbed, with peak plasma concentrations (Cmax) typically reached between 1 and 1.5 hours in a fasted state. drugs.comdrugbank.com The pharmacokinetic profile shows a dose-proportional increase in exposure (both Cmax and total exposure, or AUC) following single doses. drugs.comfda.gov

Comparative studies between dexmethylphenidate (d-MPH) and racemic d,l-methylphenidate (dl-MPH) have provided further insight into the concentration-effect relationship. When equimolar doses are compared, the administration of pure d-MPH results in significantly greater early plasma exposure to the active enantiomer compared to the racemic mixture. nih.gov One study found that the partial area under the curve from 0 to 3 hours (pAUC0–3 h) was significantly lower for the racemic mixture, and the 1-hour d-MPH plasma concentration after administering dl-MPH was only 56% of that observed after administering pure d-MPH. nih.gov This difference in early plasma concentration may have clinical implications for the onset of effect. nih.gov

While a direct correlation between specific plasma levels and the degree of clinical response is established, some research in specific populations has noted complexities. For instance, a study involving youths treated with high doses of an extended-release methylphenidate formulation found no direct correlation between plasma MPH concentrations sampled at a single time-point and changes in vital signs. nih.gov However, the development of dexmethylphenidate was based on findings that the d-isomer is primarily responsible for the therapeutic effects, with the l-isomer contributing little to efficacy. nih.gov

Table 2: Pharmacokinetic Parameters for Dexmethylphenidate

| Parameter | Description | Value | Source |

| Tmax (Immediate-Release) | Time to reach maximum plasma concentration | 1 - 1.5 hours | drugs.comdrugbank.com |

| Bioavailability (Absolute) | The fraction of the administered dose that reaches systemic circulation | 22% - 25% | texas.gov |

| Protein Binding | Percentage of drug bound to plasma proteins | 12% - 15% | drugbank.comtexas.gov |

| Volume of Distribution (Vd) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | 2.65 L/kg | drugbank.comtexas.gov |

| Terminal Half-Life (t1/2) | The time required for the plasma concentration to decrease by half | ~2.2 - 3 hours | drugbank.comtexas.gov |

Neurobiological Underpinnings of Dexmethylphenidate Hydrochloride Action

Impact on Brain Circuits and Executive Functions

Dexmethylphenidate's influence on executive functions, such as attention, inhibition, and working memory, is rooted in its ability to modulate critical brain circuits. additudemag.com

Prefrontal Cortex Modulation

The prefrontal cortex (PFC) is a key brain region for executive functions, and its activity is heavily reliant on optimal levels of dopamine (B1211576) and norepinephrine (B1679862). oup.comyoutube.com Dexmethylphenidate (B1218549), by blocking the reuptake of these neurotransmitters, enhances signaling in the PFC. researchgate.net This modulation is thought to improve the signal-to-noise ratio of neuronal activity, which can enhance cognitive task performance. oup.com Studies have shown that methylphenidate can modulate brain and behavioral responses to errors, suggesting a more careful and deliberate response style. nih.gov Specifically, it has been observed to reduce the dorsal anterior cingulate cortex's response to errors. oup.comnih.gov In some populations, methylphenidate has also been shown to reduce error-related activity in the dorsolateral prefrontal cortex. nih.gov This modulation of PFC circuits is believed to be a core component of its therapeutic effects on attention and executive control. oup.comspiedigitallibrary.org

Basal Ganglia and Striatal Dopamine Systems

The basal ganglia, particularly the striatum, are rich in dopamine transporters and play a crucial role in motivation, reward, and motor control. drugbank.comnih.gov Dexmethylphenidate's primary action is to block these dopamine transporters (DAT), thereby increasing extracellular dopamine levels. drugbank.comnih.gov This action is particularly prominent in the striatum. drugbank.com Research indicates that methylphenidate-induced increases in dopamine in the ventral striatum are associated with long-term symptom improvement in adults with ADHD. nih.gov Furthermore, studies have shown that methylphenidate administration leads to a significant decrease in DAT availability in the striatum, which is correlated with the severity of externalizing symptoms. frontiersin.org The right caudate nucleus, a part of the striatum, has been specifically implicated, with evidence suggesting lower tonic but higher phasic dopamine release during tasks requiring response inhibition in individuals with ADHD. frontiersin.org

Cerebellar Involvement in Attentional Networks

The cerebellum, traditionally known for its role in motor coordination, is increasingly recognized for its involvement in cognitive functions and attentional networks. nih.govnih.gov It is part of a complex circuit that includes the prefrontal cortex and striatum. spiedigitallibrary.org Functional connectivity studies have revealed that methylphenidate modulates networks involving the cerebellum. nih.gov Specifically, treatment with methylphenidate has been shown to increase the number of connections between the cerebellum and motor, parietal, temporal, and occipital regions, while decreasing within-cerebellar connections and connections to subcortical and prefrontal regions. nih.gov These findings suggest that the cerebellum's role in attention may be mediated by its interaction with other brain regions, and that dexmethylphenidate can influence these connections. nih.govnih.gov Alterations in the microstructure of cerebellar peduncles, which connect the cerebellum to other brain regions, have been observed in adults with ADHD and may be influenced by methylphenidate. nih.govresearchgate.net

Neuroimaging Studies in Treated Populations

Neuroimaging techniques have provided invaluable insights into the in-vivo effects of dexmethylphenidate on the human brain, allowing researchers to visualize and quantify its impact on neurochemical systems and neural activity.

Positron Emission Tomography (PET) Investigations of Dopamine Transporter Occupancy

Positron Emission Tomography (PET) is a powerful imaging tool that allows for the direct measurement of neurotransmitter transporter occupancy by a drug. Studies using PET with radioligands like ¹¹C-Altropane have been instrumental in understanding the pharmacodynamics of dexmethylphenidate. clinicaltrials.govnih.gov These investigations have shown that the clinical effectiveness of methylphenidate is often associated with a dopamine transporter (DAT) occupancy of 50% or greater. clinicaltrials.govclinicaltrials.gov

PET studies have documented the time course of DAT occupancy for various formulations of methylphenidate. clinicaltrials.govpsychiatryonline.org For instance, it has been demonstrated that different long-acting formulations can lead to varying plasma levels and corresponding DAT occupancy at specific time points. nih.gov The rate of DAT occupancy has also been linked to the formulation's characteristics, with immediate-release forms showing a more rapid onset of blockade compared to extended-release versions. psychiatryonline.org

| Study Focus | Key Findings | Citations |

| Dopamine Transporter (DAT) Occupancy | Clinical efficacy of methylphenidate is estimated to occur at a CNS DAT occupancy of 50% or greater. | clinicaltrials.govclinicaltrials.gov |

| Long-Acting Formulations | Different formulations result in varied plasma d-MPH levels and brain DAT occupancy over time. | nih.gov |

| Rate of Occupancy | Immediate-release formulations lead to a faster onset of DAT blockade compared to osmotic-release systems. | psychiatryonline.org |

| Symptom Correlation | Methylphenidate-induced dopamine increases in the ventral striatum are linked to long-term improvement in inattention symptoms. | nih.gov |

Functional Magnetic Resonance Imaging (fMRI) Findings on Neural Activity

Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes in blood flow. fMRI studies have been crucial in elucidating how dexmethylphenidate modulates neural activity and connectivity during cognitive tasks and at rest. nih.govnih.gov

Studies have shown that methylphenidate can modulate activity in brain regions critical for executive function, such as the prefrontal cortex. oup.comnih.gov For example, during tasks involving cognitive control, methylphenidate has been found to reduce the activation of the dorsal anterior cingulate cortex in response to errors. nih.gov In resting-state fMRI studies, methylphenidate has been observed to alter regional homogeneity (ReHo), a measure of the local synchronization of spontaneous brain activity, in areas like the temporal and lingual gyri. nih.govnih.gov

Furthermore, fMRI studies have investigated the effects of methylphenidate on whole-brain functional connectivity. This research suggests that the medication can modulate the strength of large-scale brain networks associated with sustained attention. nih.govresearchgate.net Specifically, individuals treated with methylphenidate have shown connectivity patterns linked to better attentional performance. nih.govresearchgate.net Simultaneous PET and fMRI studies have provided a more integrated view, showing that methylphenidate-induced increases in striatal dopamine are associated with widespread reductions in the amplitude of low-frequency fluctuations (ALFF) and increases in global functional connectivity density (gFCD), particularly with rapid drug delivery. pnas.org

Diffusion Tensor Imaging (DTI) and White Matter Connectivity Alterations

Diffusion Tensor Imaging (DTI) is a magnetic resonance imaging (MRI) technique that measures the directional movement of water molecules in the brain, providing insights into the microstructure of white matter tracts. Alterations in white matter connectivity, as measured by DTI, have been observed in individuals with Attention-Deficit/Hyperactivity Disorder (ADHD) and may be modulated by treatment with methylphenidate, the racemic mixture of which dexmethylphenidate is the active d-enantiomer. nih.govkcl.ac.uk

Studies utilizing DTI have reported abnormalities in white matter microstructure in individuals with ADHD, particularly reduced fractional anisotropy (FA), which suggests compromised axonal integrity or myelination. nih.govkcl.ac.uk These alterations are often found in key neural networks, including fronto-striato-thalamic circuits, which are crucial for executive function and attention. kcl.ac.uk

Research investigating the effects of methylphenidate on white matter has yielded intriguing, though not entirely consistent, findings. A randomized controlled trial involving boys with ADHD found that four months of treatment with methylphenidate was associated with an increase in FA in several left hemisphere association tracts and the corpus callosum. researchgate.netnih.gov These changes were not observed in the placebo group or in adult men with ADHD, suggesting an age-dependent effect of the medication on white matter development. researchgate.netnih.gov The observed increases in FA could indicate enhanced myelination or axonal organization, potentially normalizing some of the underlying white matter deficits associated with ADHD. nih.govresearchgate.net

However, the broader body of research on methylphenidate and white matter presents a complex picture. A systematic review of 129 diffusion imaging studies revealed that while many studies report reduced FA in individuals with ADHD, the effects of medication are not always clear-cut. kcl.ac.uk Some studies suggest that stimulant medication may normalize these white matter abnormalities, while others find no significant effect. kcl.ac.uk These discrepancies may be due to variations in study design, participant age, medication dosage, and the specific DTI metrics analyzed.

Table 1: Selected DTI Studies on Methylphenidate and White Matter in ADHD

| Study | Participant Group | Key Findings |

| Bouziane et al. (2019) researchgate.netnih.gov | Boys (10-12 years) and adult men (23-40 years) with ADHD | Increased Fractional Anisotropy (FA) in left hemisphere association tracts and corpus callosum in boys treated with methylphenidate compared to placebo. No significant changes in adult men. |

| van Ewijk et al. (2019) | Children and adolescents with ADHD | Long-term stimulant treatment was associated with white matter microstructure more similar to that of typically developing controls. |

| Wu et al. (2017) | Children with ADHD | Short-term methylphenidate treatment was associated with increased FA in the right anterior corona radiata. |

Clinical Efficacy of Dexmethylphenidate Hydrochloride in Targeted Populations

Efficacy in Attention-Deficit/Hyperactivity Disorder Symptom Reduction

Dexmethylphenidate (B1218549) hydrochloride has proven effective in mitigating the core symptoms of ADHD, which are categorized into the domains of inattention, hyperactivity, and impulsivity. nih.govhidocdr.com

Studies have consistently found that dexmethylphenidate hydrochloride is effective in reducing symptoms of inattention in individuals with ADHD. hidocdr.com Clinical trials in adult populations have shown the compound to be superior to a placebo in improving scores on the inattentive subscale of the ADHD-Rating Scale (ADHD-RS). nih.gov Similarly, research involving pediatric cohorts demonstrated significant improvements in the Conners ADHD/DSM-IV Scale-Teacher version (CADS-T) Inattentive subscale scores when compared with placebo. nih.gov These findings underscore the compound's targeted effect on enhancing focus and sustained attention.

The compound effectively addresses the hyperactivity component of ADHD. hidocdr.com Research has noted its ability to reduce excessive motor activity in hyperactive children. nih.gov In studies with adults, this compound showed superiority over placebo on the ADHD-RS hyperactive-impulsive subscale. nih.gov In pediatric patients, treatment resulted in significant improvements on the CADS-T Hyperactive-Impulsive subscale scores compared to placebo. nih.gov

This compound is also effective in reducing impulsivity. hidocdr.com This is a critical aspect of ADHD management, as impulsivity can significantly impact social and academic functioning. Clinical trial data from adult studies support its efficacy, with results from the ADHD-RS hyperactive-impulsive subscale showing significant improvement over placebo. nih.gov

| Study Population | Rating Scale | Inattention Outcome | Hyperactivity/Impulsivity Outcome | Citation |

|---|---|---|---|---|

| Adults | ADHD-RS & CAARS | Superior to placebo on inattentive subscale | Superior to placebo on hyperactive-impulsive subscale | nih.gov |

| Children (Ages 6-17) | CADS-T | Significant improvement in Inattentive subscale scores vs. placebo | Significant improvement in Hyperactive-Impulsive subscale scores vs. placebo | nih.gov |

Efficacy Across Developmental Stages

The effectiveness of this compound has been validated in both pediatric and adult populations, demonstrating its utility across the lifespan for individuals with ADHD.

This compound is a well-established and efficacious treatment for children and adolescents with ADHD. nih.govdovepress.comnih.gov A meta-analysis that included 1,124 children and adolescents confirmed its efficacy in this population. nih.govnih.gov

Several key studies highlight its effectiveness:

A 7-week study of an extended-release formulation (d-MPH-ER) in patients aged 6-17 found significant improvements in teacher-rated ADHD symptoms (CADS-T total scores) compared to placebo. nih.gov In this trial, 67.3% of patients receiving d-MPH-ER were rated as "much improved" or "very much improved" on the Clinical Global Impressions-Improvement (CGI-I) scale, compared to only 13.3% of those on placebo. nih.gov

A 5-week, fixed-dose study involving 253 pediatric outpatients showed that extended-release this compound (d-MPH XR) led to statistically significant reductions in both teacher-rated (CADS-T) and parent-rated (CADS-P) ADHD symptoms compared to placebo. nih.govresearchgate.net The percentage of patients showing improvement on the CGI-I scale was significantly higher in the treatment groups (ranging from 71.2% to 77.2%) than in the placebo group (22.2%). nih.govresearchgate.net

A recent Phase 3 trial of a novel triple-release formulation, CTx-1301, also demonstrated statistically significant improvements in ADHD-RS-5 scores versus placebo in pediatric patients. hcn.health

| Study/Trial | Number of Patients (n) | Duration | Primary Outcome Measure | Key Finding | Citation |

|---|---|---|---|---|---|

| Greenhill et al. | 97 | 7 Weeks | Change in Conners ADHD/DSM-IV Scale-Teacher (CADS-T) Total Score | d-MPH-ER improved CADS-T total scores significantly compared with placebo (p < .001). | nih.gov |

| Childress et al. | 253 | 5 Weeks | Change in Conners'-ADHD/DSM-IV Scales (CADS) - Teacher & Parent | Significant reduction in mean CADS-T and CADS-P scores vs. placebo (p < 0.001). | nih.govresearchgate.net |

| CTx-1301 Phase 3 Trial | 103 | 5 Weeks | Change in ADHD-RS-5 Score | Statistically significant ADHD-RS-5 score improvements vs. placebo. | hcn.health |

This compound is also recognized as an effective treatment for adults with ADHD. nih.gov Its efficacy in this population has been confirmed in multiple clinical trials.

Key research findings include:

A 5-week, randomized, fixed-dose study of 221 adults with ADHD found that extended-release dexmethylphenidate (d-MPH-ER) was significantly superior to placebo in improving total scores on the DSM-IV ADHD Rating Scale (ADHD-RS). nih.govresearchgate.net The mean improvement from baseline was -7.9 for placebo, compared to -13.7, -13.4, and -16.9 for the d-MPH-ER groups. nih.gov

A subsequent 6-month open-label extension study involving 170 adults demonstrated sustained effectiveness. nih.gov Patients who continued on d-MPH-ER maintained an average improvement of -8.4 on the ADHD-RS score, and 95.1% were classified as responders on the CGI-I scale. nih.gov

A Phase 3 trial of a novel formulation, CTx-1301, in adults also reported significant improvements. Patients taking CTx-1301 showed greater improvements in Clinical Global Impressions-Severity (CGI-S) scores and Adult ADHD Investigator Symptom Rating Scale (AISRS) scores compared to those on placebo. cingulate.com

Comparative Efficacy Studies with Other Stimulants

The clinical utility of this compound is further understood through comparative efficacy studies against other commonly prescribed stimulants for Attention-Deficit/Hyperactivity Disorder (ADHD). These studies provide valuable insights into the relative effectiveness of dexmethylphenidate in managing ADHD symptoms.

Versus Racemic Methylphenidate (d,l-threo-Methylphenidate)

This compound, the d-threo enantiomer of methylphenidate, has been developed based on the understanding that the therapeutic effects of racemic methylphenidate are primarily attributed to this d-isomer. nih.gov Research indicates that the l-threo-enantiomer is largely inactive pharmacologically. dovepress.com Consequently, dexmethylphenidate is expected to produce similar therapeutic effects to racemic methylphenidate at approximately half the dose. dovepress.com

Clinical studies have consistently shown that this compound demonstrates comparable efficacy to racemic methylphenidate in improving the core symptoms of ADHD. nih.govresearchgate.net For instance, a four-week, double-blind trial involving 132 children with ADHD found that both dexmethylphenidate and racemic methylphenidate recipients showed significantly greater improvements in teacher-rated Swanson, Nolan and Pelham (SNAP)-ADHD scores compared to placebo. researchgate.net Furthermore, a higher percentage of children in both active treatment groups were rated as "much improved" or "very much improved" on the Clinical Global Impression-Improvement of Illness scale compared to the placebo group. researchgate.net

Some research suggests that dexmethylphenidate may offer a longer duration of action compared to its racemic counterpart. nih.govresearchgate.net In terms of extended-release formulations, one study directly comparing extended-release dexmethylphenidate (d-MPH-ER) with an extended-release racemic formulation (d,l-MPH-ER) found that d-MPH-ER had a more rapid onset of action and a greater effect in the morning. nih.gov Conversely, the d,l-MPH-ER formulation showed a greater effect towards the end of the 12-hour classroom day. nih.gov

Table 1: Comparative Efficacy of Dexmethylphenidate vs. Racemic Methylphenidate

| Parameter | This compound | Racemic Methylphenidate | Key Findings | Citation |

|---|---|---|---|---|

| Relative Potency | Effective at half the dose of racemic methylphenidate. | Standard dose. | Dexmethylphenidate offers similar efficacy at a lower milligram dose. | dovepress.com |

| Symptom Improvement (Teacher-rated) | Significant improvement in SNAP-ADHD scores. | Significant improvement in SNAP-ADHD scores. | Both were superior to placebo in reducing ADHD symptoms. | researchgate.net |

| Clinical Global Impression | Significantly more patients "much" or "very much" improved. | Significantly more patients "much" or "very much" improved. | Both showed significant clinical improvement over placebo. | researchgate.net |

| Onset and Duration (Extended-Release) | Faster onset and greater morning effect. | Greater effect at the end of a 12-hour day. | Differences in pharmacokinetic profiles may influence treatment individualization. | nih.gov |

Versus Mixed Amphetamine Salts

Comparisons between this compound and mixed amphetamine salts (MAS) have also been a subject of clinical investigation. Both are effective stimulant medications for ADHD, though they belong to different chemical classes (methylphenidate and amphetamine, respectively). drugs.com

A key double-blind, crossover study involving 56 children and adolescents with ADHD compared the dose effects of extended-release dexmethylphenidate (ER d-MPH) and extended-release mixed amphetamine salts (ER MAS). nih.govjohnshopkins.edu The study found that both medications were associated with significant reductions in ADHD symptoms. nih.govjohnshopkins.edu Interestingly, the level of improvement in total ADHD and hyperactivity/impulsivity symptoms was strongly linked to the dose, while improvements in inattentive symptoms were only moderately associated with the dose. nih.govjohnshopkins.edu

The study also highlighted that a substantial portion of participants responded preferentially to one stimulant over the other, with approximately 43% of responders showing a better response to only one of the formulations. nih.govjohnshopkins.edunih.gov This underscores the individualized nature of stimulant response in the treatment of ADHD. At the highest doses tested, the percentage of patients showing reliable change on the ADHD Rating Scale-IV (ADHD-RS-IV) was similar for both medications: 79% for ER d-MPH and 80% for ER MAS. nih.govjohnshopkins.edunih.govresearchgate.net This suggests that for many patients, the dose level is a more critical determinant of response than the specific class of stimulant. nih.govjohnshopkins.edu

Table 2: Comparative Efficacy of Extended-Release Dexmethylphenidate vs. Extended-Release Mixed Amphetamine Salts

| Parameter | ER Dexmethylphenidate (ER d-MPH) | ER Mixed Amphetamine Salts (ER MAS) | Key Findings | Citation |

|---|---|---|---|---|

| Overall Symptom Reduction | Significant reduction in ADHD symptoms. | Significant reduction in ADHD symptoms. | Both medications were effective in treating ADHD. | nih.govjohnshopkins.edu |

| Dose-Response Relationship | Strong association between dose and improvement in hyperactivity/impulsivity. | Strong association between dose and improvement in hyperactivity/impulsivity. | Dose level was a primary driver of efficacy for both stimulants. | nih.govjohnshopkins.edu |

| Reliable Change (ADHD-RS-IV) | 79% of patients at the highest dose. | 80% of patients at the highest dose. | Similar rates of significant clinical improvement at optimal doses. | nih.govjohnshopkins.edunih.govresearchgate.net |

| Preferential Responders | A subset of patients responded preferentially to ER d-MPH. | A subset of patients responded preferentially to ER MAS. | Approximately 43% of responders showed a preferential response to one of the two stimulants. | nih.govjohnshopkins.edunih.gov |

Versus Osmotic Controlled-Release Oral Delivery System (OROS) Methylphenidate

The Osmotic Controlled-Release Oral Delivery System (OROS) is a specific extended-release formulation of racemic methylphenidate. Comparative studies between extended-release dexmethylphenidate (dexmethylphenidate XR) and OROS methylphenidate have revealed differences in their pharmacokinetic and pharmacodynamic profiles, which can translate to variations in clinical efficacy throughout the day.

Crossover trials have demonstrated that dexmethylphenidate XR exhibits greater efficacy than OROS methylphenidate during the first half of a laboratory classroom day. nih.gov This suggests a more rapid onset of action for dexmethylphenidate XR. However, assessments conducted later in the day, specifically between 10 to 12 hours post-dose, tended to favor OROS methylphenidate, indicating a potentially longer duration of effect for the OROS formulation. nih.govnih.gov These findings highlight that while both are effective once-daily treatments, the choice between them may be influenced by the patient's specific needs for symptom control at different times of the day. nih.gov

Table 3: Comparative Efficacy of Dexmethylphenidate XR vs. OROS Methylphenidate

| Time Point | Dexmethylphenidate XR | OROS Methylphenidate | Key Findings | Citation |

|---|---|---|---|---|

| Early Part of the Day | Showed greater efficacy. | Less effective than dexmethylphenidate XR. | Dexmethylphenidate XR has a faster onset of action. | nih.gov |

| Late Part of the Day (10-12 hours post-dose) | Less effective than OROS methylphenidate. | Showed greater efficacy. | OROS methylphenidate may have a longer duration of effect. | nih.govnih.gov |

Efficacy in Specific ADHD Presentations

The efficacy of this compound has also been evaluated in the context of the different presentations of ADHD as defined in the Diagnostic and Statistical Manual of Mental Disorders (DSM). These presentations are characterized by the primary symptoms a person experiences.

Predominantly Inattentive Presentation

Individuals with the predominantly inattentive presentation of ADHD struggle primarily with symptoms of inattention, such as difficulty sustaining focus, disorganization, and forgetfulness. verywellhealth.com Clinical studies have demonstrated that this compound is effective in addressing these symptoms.

In a study comparing extended-release dexmethylphenidate (d-MPH-ER) to placebo, significant improvements were observed in the inattentive subscale scores of the Conners' ADHD/DSM-IV Scale-Teacher version (CADS-T). nih.gov This indicates that teachers noted a marked improvement in the children's ability to pay attention in a classroom setting. Similarly, parent-rated scores on the inattentive subscale of the CADS-Parent version also showed improvement. nih.gov Another study noted that while improvements in inattentive symptoms were observed, they were only moderately associated with the dose of dexmethylphenidate, in contrast to the stronger dose-dependent effects seen with hyperactive-impulsive symptoms. nih.govjohnshopkins.edu

Predominantly Hyperactive-Impulsive Presentation

The predominantly hyperactive-impulsive presentation of ADHD is characterized by excessive motor activity, restlessness, and difficulty with impulse control. verywellhealth.com this compound has been shown to be effective in managing these disruptive behaviors.

The aforementioned study using the Conners' ADHD/DSM-IV Scale also found significant improvements in the hyperactive-impulsive subscale scores as rated by teachers. nih.gov This suggests a reduction in behaviors such as fidgeting, leaving one's seat, and interrupting others. The study that compared dexmethylphenidate with mixed amphetamine salts found a strong association between increasing doses of dexmethylphenidate and improvements in hyperactive-impulsive symptoms. nih.govjohnshopkins.edu This dose-response relationship indicates that optimizing the dose is crucial for effectively managing the hyperactive and impulsive aspects of ADHD.

Combined Presentation

This compound has demonstrated significant efficacy in treating individuals with the combined presentation of Attention-Deficit/Hyperactivity Disorder (ADHD-C), which is characterized by symptoms of both inattention and hyperactivity-impulsivity. Clinical studies have shown that this medication effectively improves core ADHD symptoms in this patient population.

Research into the subtype-specific responses to dexmethylphenidate has indicated its effectiveness in the combined presentation. One study analyzing the efficacy of extended-release dexmethylphenidate (d-MPH-ER) in adults with ADHD found no significant difference in symptom improvement between patients with the predominantly inattentive presentation (ADHD-PI) and those with the combined presentation (ADHD-C). researchgate.net This suggests that dexmethylphenidate ER is equally beneficial for individuals with the combined type of ADHD. researchgate.net

Further supporting the efficacy in this population, a clinical trial involving OROS-methylphenidate, a related methylphenidate formulation, included a patient group where approximately 80% had ADHD, combined type. nih.gov The response rates in this trial, which are detailed in the table below, provide insight into the effectiveness of methylphenidate-based treatments for this specific ADHD presentation. nih.gov

Studies in adult populations have also quantified the impact of this compound on ADHD symptoms. In a 5-week, double-blind, placebo-controlled trial, adults treated with various fixed doses of extended-release dexmethylphenidate showed statistically significant reductions in their ADHD-Rating Scale (ADHD-RS) scores compared to those who received a placebo. nih.gov The improvements on both the inattentive and hyperactive-impulsive subscales of the ADHD-RS were superior to placebo across all dosage groups. nih.gov

The following table summarizes key findings from clinical trials evaluating the efficacy of this compound and related methylphenidate formulations in patient populations with a significant representation of combined-type ADHD.

| Study Population | Intervention | Key Efficacy Findings | Reference |

| Adults with ADHD (including combined presentation) | Dexmethylphenidate ER (20 mg/d, 30 mg/d, 40 mg/d) vs. Placebo | Statistically significant reductions in ADHD-Rating Scale scores from baseline: -13.7 (20 mg), -13.4 (30 mg), and -16.9 (40 mg) vs. -7.9 for placebo. | nih.gov |

| Adults with ADHD (including combined presentation) | Dexmethylphenidate ER (20 mg/d, 30 mg/d, 40 mg/d) vs. Placebo | Responder rates (defined by a Clinical Global Impressions-Improvement score) were 47.4% (20 mg), 37% (30 mg), and 55.6% (40 mg) compared to 26.4% for placebo. | nih.gov |

| Adults with ADHD (80% with combined type) | OROS-Methylphenidate (18 mg, 36 mg, 54 mg) | Response rates were 50.5% (18 mg), 48.5% (36 mg), and 59.6% (54 mg). | nih.gov |

| Children and Adolescents with ADHD | Extended-release dexmethylphenidate (ER d-MPH) vs. Extended-release mixed amphetamine salts (ER MAS) | At the highest dose, 79% of participants receiving d-MPH demonstrated reliable change on the ADHD-RS. | nih.gov |

Safety and Tolerability Profile in Clinical Research

Cardiovascular System Considerations

The use of stimulant medications, including dexmethylphenidate (B1218549) hydrochloride, warrants careful consideration of potential cardiovascular effects. Clinical research has focused on monitoring changes in blood pressure, heart rate, and cardiac electrophysiology.

Blood Pressure and Heart Rate Monitoring in Controlled Trials

Controlled clinical trials have systematically monitored the effects of methylphenidate, the parent compound of dexmethylphenidate, on hemodynamic parameters. These studies consistently show that treatment is associated with mean increases in both blood pressure and heart rate.

Another meta-analysis involving over 46,000 participants found that both children/adolescents and adults treated with methylphenidate had significant increases in heart rate and systolic blood pressure compared to placebo groups. mdpi.com Similarly, a prospective study in 100 children with ADHD treated with methylphenidate for three months observed a statistically significant increase in the mean systolic and diastolic blood pressures from baseline, although none of the children developed abnormal blood pressure for their demographic. nih.gov

The following table summarizes findings on blood pressure and heart rate changes from a meta-analysis of studies on CNS stimulants for adult ADHD. nih.gov

| Parameter | Mean Change with CNS Stimulant | Mean Change with Placebo | Difference between Stimulant and Placebo | Statistical Significance (p-value) |

| Heart Rate (bpm) | +5.7 | No significant change | +5.7 | <0.001 |

| Systolic Blood Pressure (mmHg) | +2.0 | No significant change | +2.0 | 0.005 |

| Diastolic Blood Pressure (mmHg) | +1.0 | No significant change | +1.0 | 0.1 |

This table presents data from a meta-analysis of published clinical trials on CNS stimulants for adult ADHD. nih.gov

Investigations into QT Interval Prolongation

The potential for medications to prolong the QT interval, a measure of cardiac repolarization, is a critical safety concern due to the associated risk of serious ventricular arrhythmias. Research into the effects of methylphenidate on the QT interval has yielded mixed results.

One study involving 69 patients found QTc prolongation after eight weeks of treatment with both methylphenidate and atomoxetine, without significant changes in heart rate. nih.gov Conversely, a study focusing on patients with Long QT Syndrome (LQTS) found no significant difference in QTc duration between LQTS patients taking ADHD medications and a matched control group of LQTS patients not on these medications over a five-year follow-up period. nih.gov However, this study did note that the average heart rate in the treated group was 11 bpm higher. nih.gov Another study following 100 children for three months found no significant change in the QT interval. nih.gov

Risk Assessment in Patients with Pre-existing Cardiac Conditions

The use of stimulant medications in patients with pre-existing cardiac conditions requires a thorough risk-benefit assessment. Package inserts for stimulants warn against their use in patients with known serious structural cardiac abnormalities, cardiomyopathy, or other serious heart problems due to a potential risk of sudden death, stroke, and myocardial infarction. acc.org

A large, retrospective, population-based study of adults found no association between stimulant use and the incidence of myocardial infarction or sudden cardiac death. acc.org However, a meta-analysis of 19 observational studies with over 3.9 million participants concluded that while there was no statistically significant association between ADHD medications and cardiovascular disease (CVD) risk across age groups, a modest increase in risk could not be entirely ruled out. nih.govresearchgate.net This meta-analysis also found no significant association in patients with pre-existing CVD, though it highlighted that further investigation is warranted. nih.govresearchgate.net

A cohort study of over 250,000 individuals suggested a small increased cardiovascular risk in those receiving methylphenidate compared to controls in the six months after starting treatment. nih.gov However, the study found little evidence for a more substantial risk increase and no difference in risk increase between individuals with and without a history of cardiovascular disease. nih.gov

Neuropsychiatric Event Monitoring

Clinical trials have also focused on monitoring for potential adverse neuropsychiatric events associated with dexmethylphenidate hydrochloride use, including the emergence or worsening of psychotic symptoms and tics.

Incidence of Psychotic or Manic Symptoms

While rare, the emergence of new-onset psychotic or manic symptoms is a known risk associated with stimulant medications. In 2007, the FDA mandated label changes for all stimulants to include warnings about this potential adverse effect. nih.gov

A large-scale study involving 221,846 adolescents and young adults with ADHD found that new-onset psychosis occurred in approximately 1 in 660 patients treated with stimulants. nih.gov The study compared methylphenidate and amphetamine, finding that while amphetamine use was associated with a greater risk, psychosis did occur in the methylphenidate group. nih.gov The incidence of psychosis in the methylphenidate group was 0.10%. nih.gov

Conversely, a more recent case-control study found that past-month methylphenidate use was not associated with increased odds of psychosis or mania compared with no use. nih.govuspharmacist.com This study did, however, find a dose-dependent increased risk with amphetamines. nih.govuspharmacist.comtechnologynetworks.comnews-medical.net

The following table shows the incidence of new-onset psychosis in a large matched cohort study. nih.gov

| Treatment Group | Number of Patients | Number of Psychotic Episodes | Incidence Rate |

| Methylphenidate | 110,923 | 106 | 0.10% |

| Amphetamine | 110,923 | 237 | 0.21% |

This table is based on a study of adolescents and young adults with ADHD, where a psychotic episode was defined by a new diagnosis of psychosis and a prescription for an antipsychotic medication. nih.gov

Assessment of Tic Exacerbation or Emergence

Historically, there has been concern that stimulant medications could cause or worsen tics in patients with ADHD, particularly those with co-occurring Tourette's disorder. clinicaltrials.gov However, extensive clinical research and meta-analyses have largely refuted this concern for methylphenidate.

A meta-analysis of 22 randomized, placebo-controlled trials involving 2,385 children with ADHD found that the risk of new-onset or worsening tics was similar between the stimulant (5.7%) and placebo (6.5%) groups. mghcme.org The risk ratio was 0.99, indicating no evidence of an association between stimulant use and an increased risk of tics. mghcme.org

Another study that followed children with ADHD for a full year found that clinically significant tics developed for the first time in 23.6% of children taking methylphenidate, a rate nearly identical to the 22.2% of children who developed tics while on a placebo. wustl.edu Furthermore, some research indicates that methylphenidate may actually reduce tic severity. nih.govnih.gov A pilot study involving 10 children with ADHD and a tic disorder found that a single dose of dexmethylphenidate reduced tics compared to no medication. nih.govnih.gov

| Group | Incidence of New or Worsening Tics |

| Stimulant | 5.7% |

| Placebo | 6.5% |

Data from a meta-analysis of 22 randomized controlled trials. mghcme.org

Mood and Anxiety Disorder Interactions

Clinical research has identified several interactions between this compound and mood and anxiety disorders. The medication has the potential to exacerbate pre-existing psychiatric conditions and, in some cases, induce new symptoms.

Anxiety is a commonly reported psychological side effect. drugs.com User reviews and clinical data indicate that some individuals may experience heightened feelings of anxiety, nervousness, or restlessness while taking the medication. drugs.comclevelandclinic.org In user-reported data from a pool of 299 reviews, anxiety was mentioned by 19.4% of individuals. nih.gov Dexmethylphenidate is generally contraindicated in patients with significant anxiety, tension, and agitation, as the drug may worsen these symptoms. rxlist.com

Mood swings, or emotional lability, are also noted. rxlist.com The drug can induce or worsen emotional lability, and in some cases, lead to the emergence of or worsening of aggressive behavior or hostility. drugs.comclinicaltrials.gov For patients with comorbid bipolar disorder, stimulants like dexmethylphenidate may induce mixed or manic episodes. amazonaws.com Therefore, screening for risk factors for developing a manic episode is recommended before initiation. nih.gov Less commonly, side effects can include depression. rxlist.com In some user reports, long-term use has been associated with feelings of muted emotions or being "emotionally stunted".

Caution is advised when co-administering dexmethylphenidate with other medications that affect mood, particularly monoamine oxidase inhibitors (MAOIs) and serotonergic drugs like selective serotonin (B10506) reuptake inhibitors (SSRIs). Concomitant use with MAOIs is contraindicated as it can lead to a hypertensive crisis. nih.govrxlist.com Combining dexmethylphenidate with serotonergic drugs can increase the risk of developing serotonin syndrome, a potentially life-threatening condition. rxlist.com

Sleep Pattern Disturbances

Sleep disturbances, particularly insomnia, are among the most frequently reported side effects associated with this compound. drugs.comrxlist.com This is attributed to its nature as a central nervous system stimulant.

In clinical trials, the incidence of insomnia has been reported to be between 5% and 17%. medscape.com User reviews also frequently cite insomnia as a significant side effect. rxlist.com Research indicates that these sleep-related issues can be dose-dependent. One study on youth with ADHD found that higher stimulant doses were associated with significantly reduced sleep duration and later sleep start times compared to placebo. nih.gov Specifically, doses of 20 mg and 30 mg resulted in a later onset of sleep, and the 30 mg dose led to a significant reduction in actual sleep duration. nih.gov

It is noted that sleep problems are common in individuals with ADHD even without medication, and sleep deprivation itself can worsen symptoms of inattention and behavioral dysregulation. webmd.comnih.gov

Gastrointestinal and Metabolic Observations

The use of this compound can lead to notable gastrointestinal and metabolic effects, primarily related to appetite and digestion.

Nutritional Impact and Weight Trajectories

One of the most common metabolic effects of dexmethylphenidate is a decrease in appetite, also referred to as anorexia. nih.gov This side effect is reported in up to 30% of patients in some studies and can lead to weight loss. drugs.com In a 7-week placebo-controlled study, patients receiving an extended-release formulation of dexmethylphenidate experienced an average weight loss of 0.5 kg, compared to a mean weight gain of 0.4 kg in the placebo group. fda.gov

Long-term use, particularly in children, may result in the suppression of growth. nih.govmedlineplus.gov Clinical monitoring of height and weight in pediatric patients is a standard recommendation during treatment. clevelandclinic.orgwebmd.commayoclinic.org While decreased appetite is a common initial side effect, it may subside as the body adjusts to the medication. clevelandclinic.org However, if poor eating habits persist, it is a matter for clinical attention. clevelandclinic.org One 8-week open-label study in children noted an average weight gain of 2.4 pounds over the course of the study, suggesting that weight trajectories can vary. nih.gov

Dyspepsia and Abdominal Discomfort

Gastrointestinal side effects are common with dexmethylphenidate treatment. Abdominal pain is the most frequently cited gastrointestinal complaint, with an incidence of up to 15%. nih.govmedscape.com

Other reported effects include dyspepsia (indigestion), which has been observed in 5% to 9% of patients, and nausea, with an incidence of around 9%. medscape.com Vomiting and dry mouth are also listed as common side effects. drugs.com These symptoms may diminish over time as the body adapts to the medication. drugs.com

Neurological Manifestations

This compound can be associated with certain neurological side effects, with headaches being a prominent observation in clinical studies.

Headache Incidence and Severity

Headache is a very common neurological side effect of dexmethylphenidate, with some clinical trials reporting incidence rates as high as 25% to 39%. medscape.com However, the data across different studies can be inconsistent.

One review of trials in adults with ADHD noted contradictory results regarding headache. nih.gov While one older trial found a statistically significant higher rate of headache with methylphenidate (the racemic mixture from which dexmethylphenidate is derived) compared to placebo, another trial found a higher rate that was not statistically significant (16% vs. 4%). nih.gov Yet another study reported a lower rate of headache in the treatment group than in the placebo group (21% vs. 35%). nih.gov Trials using a specific extended-release formulation of methylphenidate showed headache rates ranging from 21% to 53%. nih.gov The available data clearly establish an increased incidence of headache, but a precise, all-encompassing summary of its rate and severity is difficult to extrapolate from the existing literature. nih.gov

Table of Reported Side Effects and Incidence Rates

| Side Effect Category | Specific Effect | Reported Incidence Rate | Source |

|---|---|---|---|

| Mood and Anxiety | Anxiety | 5% - 11% (clinical trial) / 19.4% (user survey) | medscape.com, nih.gov |

| Mood Swings (Emotional Lability) | <3% | medscape.com | |

| Depression | <3% | medscape.com | |

| Sleep | Insomnia | 5% - 17% | medscape.com |

| Gastrointestinal | Abdominal Pain | Up to 15% | medscape.com, nih.gov |

| Decreased Appetite (Anorexia) | 5% - 7% (up to 30% in some studies) | medscape.com, drugs.com | |

| Dyspepsia (Indigestion) | 5% - 9% | medscape.com | |

| Nausea | 9% | medscape.com | |

| Neurological | Headache | 25% - 39% | medscape.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methylphenidate |

| Serdexmethylphenidate (B610792) |

| Dopamine (B1211576) |

| Norepinephrine (B1679862) |

| Monoamine oxidase inhibitors (MAOIs) |

Dyskinesia and Akathisia Observations

This compound, as a central nervous system stimulant, has been associated with motor side effects such as dyskinesia and akathisia. Dyskinesia refers to involuntary, erratic, writhing movements of the face, arms, legs, or trunk, while akathisia is characterized by a subjective feeling of inner restlessness and a compelling urge to move.

Postmarketing surveillance has reported abnormal, involuntary movements in patients using dexmethylphenidate. rxlist.com Nervous system adverse effects associated with its parent compound, methylphenidate, include akathisia (described as agitation/restlessness) and dyskinesia (tics). wikipedia.org These movement disorders are considered potential side effects of stimulant medications. Clinical evaluation for tics and Tourette's syndrome is recommended before initiating treatment with stimulants, as these drugs may exacerbate pre-existing conditions. rxlist.com

The following table summarizes key observations regarding dyskinesia and akathisia from clinical data.

| Adverse Reaction | Description | Reported Association |

| Dyskinesia | Involuntary, non-rhythmic movements. Can include tics. | Associated with methylphenidate class; may be exacerbated by stimulants. rxlist.comwikipedia.org |

| Akathisia | Subjective feeling of restlessness, compelling need to be in constant motion. | Listed as a nervous system adverse effect (agitation/restlessness). wikipedia.org |

| Abnormal Involuntary Movements | General term for various movement disorders. | Reported in postmarketing surveillance of dexmethylphenidate. rxlist.com |

Dermatological and Hypersensitivity Reactions

Dermatological and hypersensitivity reactions have been reported in association with dexmethylphenidate and its racemic parent compound, methylphenidate. These can range from mild skin rashes to severe, life-threatening allergic reactions. rxlist.comwikipedia.orgdrugs.com

Rash and Urticaria

Skin rash and urticaria (hives) are known hypersensitivity reactions to methylphenidate-containing products. rxlist.comwikipedia.org In a study of children treated with methylphenidate, skin eruptions (defined as rash without pruritus) were observed. nih.gov Case reports have also linked methylphenidate use to various cutaneous reactions, including morbilliform eruptions and urticaria. mdedge.com The transdermal formulation of methylphenidate, in particular, has been associated with a higher rate of skin reactions compared to oral formulations. wikipedia.orgnih.gov

Angioedema and Anaphylaxis

More severe hypersensitivity reactions, though less common, are a significant consideration. Angioedema, a reaction involving swelling deep in the skin, and anaphylaxis, a severe and potentially fatal systemic allergic reaction, have been reported in patients treated with methylphenidate. rxlist.comdrugs.com Hypersensitivity to methylphenidate, with potential reactions including angioedema and anaphylaxis, is listed as a contraindication for the use of dexmethylphenidate. rxlist.com Postmarketing reports for dexmethylphenidate explicitly include severe allergic reactions (anaphylaxis) and other hypersensitivity reactions. rxlist.com

| Reaction Type | Specific Manifestations | Reported Association |

| Common Hypersensitivity | Skin Rash, Urticaria (Hives) | Reported with methylphenidate products. rxlist.comwikipedia.orgnih.gov |

| Severe Hypersensitivity | Angioedema, Anaphylaxis | Reported with methylphenidate products; listed as a contraindication and postmarketing side effect for dexmethylphenidate. rxlist.comdrugs.com |

Abuse Potential and Dependence Liability Assessment

This compound is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration, indicating a high potential for abuse which may lead to severe psychological or physical dependence. therecoveryvillage.comnih.gov Chronic abuse can result in marked tolerance and psychological dependence, accompanied by varying degrees of abnormal behavior. rxlist.com

Pharmacological Basis of Reinforcing Effects

The reinforcing effects and abuse potential of dexmethylphenidate are rooted in its pharmacological action on the central nervous system's reward pathways. wikipedia.orgaddictionresource.com The therapeutic effect of dexmethylphenidate in ADHD is believed to stem from its ability to block the reuptake of dopamine and norepinephrine at the presynaptic neuron, thereby increasing their concentration in the synaptic space. nih.govfda.gov

This mechanism, particularly the inhibition of the dopamine transporter (DAT), is central to its abuse liability. nih.gov By blocking dopamine reuptake, dexmethylphenidate increases dopamine levels in the brain's reward circuit, which includes the pathway from the ventral tegmental area (VTA) to the limbic areas. addictionresource.com This action can produce euphoria and a "high," especially when the drug is taken in ways that lead to a rapid increase in brain dopamine concentrations, such as through intranasal or intravenous routes of administration. nih.gov

The abuse potential of methylphenidate has been compared to that of cocaine, as both drugs bind to the dopamine transporter and produce a similar subjective "high" when administered intravenously. nih.gov The rate of drug delivery to the brain is a critical factor in its reinforcing effects. Immediate-release (IR) formulations, which cause a rapid rise in plasma concentration, are associated with greater subjective positive effects and higher abuse liability compared to extended-release (ER) formulations that produce a slower, more gradual increase in drug levels. addictionresource.comresearchgate.net

Clinical Trial Data on Abuse and Dependence Risk

This compound is classified as a central nervous system (CNS) stimulant with a recognized potential for abuse and dependence. addictionresource.comtherecoveryvillage.com Due to its effects on neurotransmitters, particularly dopamine, it can produce euphoric effects that may lead to nonmedical or illicit use. addictionresource.com The U.S. Drug Enforcement Administration (DEA) has categorized dexmethylphenidate as a Schedule II controlled substance, indicating a high potential for abuse which may lead to severe psychological or physical dependence. therecoveryvillage.com

Clinical research has focused on quantifying this abuse potential, often through human abuse potential (HAP) studies. These studies typically involve experienced, non-dependent recreational stimulant users and measure subjective effects like "Drug Liking."

Research findings indicate that the formulation of dexmethylphenidate significantly influences its abuse liability. Studies and surveys suggest that immediate-release (IR) formulations have a higher potential for abuse compared to extended-release (XR) versions. addictionresource.comnih.gov One survey evaluating the abuse potential of prescription stimulants among patients with ADHD found that the abuse liability of the extended-release form of dexmethylphenidate was substantially lower than that of the immediate-release form. addictionresource.com The rapid onset of action associated with IR formulations, especially when manipulated for non-oral routes of administration like snorting, can potentiate and reinforce its abuse liability. addictionresource.comnih.gov

To mitigate the abuse potential of d-methylphenidate (d-MPH), the active enantiomer in this compound, a novel prodrug, serdexmethylphenidate (SDX), was developed. tandfonline.comnih.govkempharm.com SDX is designed to be slowly converted to d-MPH in the body, which may reduce its attractiveness for abuse. tandfonline.com A series of randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to compare the abuse potential of SDX with d-MPH via oral, intranasal (IN), and intravenous (IV) routes. nih.govkempharm.com

In these studies, a primary endpoint was the maximum effect (Emax) on a "Drug Liking" visual analog scale (VAS), a standard measure in HAP studies. tandfonline.com Across all tested routes of administration, d-MPH consistently produced significantly higher Drug Liking scores than placebo, validating the study designs. tandfonline.comnih.gov

Oral Abuse Potential: In an oral HAP study, subjects received single doses of SDX, extended-release d-MPH (as the primary positive control), phentermine (as a secondary positive control), and placebo. nih.govtandfonline.com The Drug Liking Emax scores were significantly lower for both tested doses of SDX compared to d-MPH. tandfonline.comnih.gov

| Treatment Group | Maximum "Drug Liking" Score (Emax) | P-Value vs. d-MPH |

| Oral d-MPH ER (80 mg) | 81.5 | - |

| Oral SDX (120 mg) | 62.8 | < .001 |

| Oral SDX (240 mg) | 63.8 | .006 |

| Oral Phentermine (60 mg) | 80.2 | - |

| Data sourced from studies comparing the oral abuse potential of serdexmethylphenidate (SDX) and extended-release dexmethylphenidate (d-MPH ER) in recreational stimulant users. tandfonline.comnih.gov |

Intranasal (IN) Abuse Potential: When administered intranasally, a route often used to achieve a faster and more intense high, d-MPH also showed a significantly higher abuse potential than SDX. tandfonline.comfda.gov The study was designed to evaluate the effects if the substances were crushed and snorted. nih.gov

| Treatment Group | Maximum "Drug Liking" Score (Emax) | P-Value vs. d-MPH |

| Intranasal d-MPH (40 mg) | 93.2 | - |

| Intranasal SDX (80 mg) | 71.0 | < .0001 |

| Data from a clinical trial assessing the intranasal abuse potential of serdexmethylphenidate (SDX) versus dexmethylphenidate (d-MPH) in recreational users. tandfonline.comnih.gov |

Intravenous (IV) Abuse Potential: The intravenous route provides the most rapid drug delivery and highest potential for abuse. In a clinical trial assessing intravenous administration, d-MPH again demonstrated significantly higher Drug Liking scores compared to an equimolar dose of SDX. tandfonline.comnih.gov Notably, the Drug Liking score for intravenous SDX was not statistically different from placebo. tandfonline.comnih.gov

| Treatment Group | Maximum "Drug Liking" Score (Emax) | P-Value vs. d-MPH |

| Intravenous d-MPH (15 mg) | 84.3 | - |

| Intravenous SDX (30 mg) | 56.6 | .001 |

| Results from a study comparing the intravenous abuse potential of serdexmethylphenidate (SDX) and dexmethylphenidate (d-MPH) in recreational stimulant users. tandfonline.comnih.gov |

Secondary endpoints in these studies, such as the subjects' willingness to "Take Drug Again," were generally consistent with the primary Drug Liking results, further supporting the lower abuse potential of the SDX prodrug compared to d-MPH. tandfonline.comnih.gov These findings collectively indicate that while dexmethylphenidate possesses significant abuse potential, particularly in its immediate-release form and via non-oral routes, the development of prodrug formulations like SDX represents a strategy to reduce this liability. tandfonline.comkempharm.com Based on evidence of lower abuse potential compared to d-MPH (a Schedule II drug), the DEA has classified serdexmethylphenidate as a Schedule IV controlled substance. kempharm.com

Special Populations Research on Dexmethylphenidate Hydrochloride

Pediatric Population Research (Under 6 Years)

Research on the use of dexmethylphenidate (B1218549) hydrochloride in children under the age of six is limited, and its safety and efficacy in this age group have not been established. mayoclinic.org The pharmacokinetics of dexmethylphenidate have not been studied in children younger than 6 years of age. fda.govfda.gov

Current Evidence Gaps and Limitations

A significant gap in the current understanding of dexmethylphenidate hydrochloride is the lack of dedicated research in the preschool population (under 6 years). Most clinical trials and pharmacokinetic studies have focused on children aged 6 and older. mayoclinic.orgnih.govclinicaltrials.gov This lack of data prevents the establishment of clear evidence-based guidelines for this younger age group. The FDA has highlighted concerns about higher plasma exposures and increased rates of certain side effects, such as weight loss, in children under 6 who were treated with extended-release stimulants. aap.org

Developmental Considerations in Pharmacological Intervention

The developing nature of the central nervous system in very young children presents a unique set of considerations for any pharmacological intervention. The long-term effects of stimulant medications on the developing brain are not fully understood. Furthermore, the expression of symptoms related to conditions like ADHD can differ in preschoolers compared to school-aged children, making accurate diagnosis and assessment of treatment response more complex. nih.gov

Geriatric Population Research

There is a notable lack of research on the effects of this compound in the geriatric population. nih.gov Appropriate studies on the relationship of age to the effects of this compound have not been performed in this demographic. mayoclinic.org

Age-Related Pharmacokinetic and Pharmacodynamic Differences

As individuals age, physiological changes can affect how drugs are absorbed, distributed, metabolized, and eliminated. nih.gov For instance, aging can lead to a higher volume of distribution for fat-soluble drugs and reduced clearance of many medications. nih.gov Animal studies with the related compound, methylphenidate, suggest that its effectiveness may decrease with age. One study in rats indicated that while methylphenidate improved attention in adult rats, it did not show the same benefit in aged rats, which may be due to age-related changes in drug pharmacokinetics or a decline in the noradrenergic system. nih.gov However, specific pharmacokinetic and pharmacodynamic data for dexmethylphenidate in the elderly are not available.

Comorbidity and Polypharmacy Considerations

The geriatric population often presents with multiple coexisting health conditions (comorbidities) and is frequently prescribed multiple medications (polypharmacy). nih.govclinicalcorrelations.org Polypharmacy, generally defined as the use of five or more medications, is common in older adults and increases the risk of adverse drug reactions and drug-drug interactions. nih.govclinicalcorrelations.org Individuals with ADHD who receive medication for the condition have been found to have a higher degree of polypharmacy compared to the general population. nih.gov The presence of multiple health issues, such as cardiovascular disease or glaucoma, could complicate the use of stimulant medications. mayoclinic.org The potential for drug interactions is a significant concern, as dexmethylphenidate can interact with various other medications. drugbank.com

Hepatic and Renal Impairment Considerations in Metabolism and Elimination

The metabolism and elimination pathways of dexmethylphenidate are important considerations for its use in individuals with liver or kidney impairment.

Hepatic Impairment: Dexmethylphenidate is not significantly metabolized by cytochrome P450 (CYP) isoenzymes. drugs.comrxlist.com This suggests that inducers or inhibitors of the CYP system are not expected to have a clinically relevant impact on its metabolism. rxlist.com However, since CNS stimulants are generally metabolized extensively by the liver, caution is advised when administering them to patients with moderate to severe liver disease, as clearance may be reduced. drugs.com There is no specific experience documented for the use of dexmethylphenidate in patients with hepatic impairment. nih.govfda.govdrugs.comrxlist.comfda.gov

Renal Impairment: Dexmethylphenidate is primarily metabolized to d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which is pharmacologically inactive. nih.govfda.govfda.gov This metabolite is excreted in the urine, accounting for approximately 80% of the dose. nih.govfda.gov Since very little of the unchanged, active drug is cleared by the kidneys, renal impairment is expected to have little effect on the pharmacokinetics of dexmethylphenidate. nih.govfda.govdrugs.comrxlist.comfda.gov Therefore, dose adjustments for patients with renal impairment are not generally expected to be necessary. drugbank.com

Pregnancy and Lactation Exposures in Preclinical and Clinical Observations

Teratogenicity Studies in Animal Models

Animal studies have been conducted to assess the potential for dexmethylphenidate and its racemic mixture, methylphenidate, to cause birth defects.

In reproduction studies, dexmethylphenidate was administered to pregnant rats and rabbits. doctorlib.orgdrugs.com No evidence of teratogenicity was observed in these studies. nih.govdoctorlib.orgdrugs.com However, in rats, at doses that resulted in maternal plasma levels five times those seen in humans at the recommended dose, delayed fetal skeletal ossification was noted. doctorlib.orgdrugs.com When administered to rats throughout pregnancy and lactation, the highest dose led to decreased postweaning body weight in male offspring. doctorlib.orgdrugs.com Studies with racemic methylphenidate have shown teratogenic effects in rabbits at high doses. drugs.com

| Compound | Animal Model | Finding | Citation |

|---|---|---|---|

| Dexmethylphenidate | Rats & Rabbits | No evidence of teratogenicity. | nih.govdoctorlib.orgdrugs.com |

| Dexmethylphenidate | Rats (at high doses) | Delayed fetal skeletal ossification. | doctorlib.orgdrugs.com |

| Dexmethylphenidate | Rats (high doses during pregnancy/lactation) | Decreased postweaning body weight in male offspring. | doctorlib.orgdrugs.com |

| Racemic Methylphenidate | Rabbits (at high doses) | Teratogenic effects observed. | drugs.com |

Human Pregnancy Exposure Registries and Outcomes

There are no adequate and well-controlled studies on the use of dexmethylphenidate in pregnant women. drugs.com Available information is derived from systematic reviews and observational studies of its parent compound, methylphenidate.

A systematic review of methylphenidate use in pregnancy found a small number of cases with reported malformations, including congenital heart defects and limb abnormalities, though the studies were small and often involved exposure to other substances. nih.gov Larger studies have provided mixed results. Some data suggest that methylphenidate might slightly increase the risk of cardiac malformations. researchgate.net One analysis found the adjusted relative risk for cardiac malformations with methylphenidate exposure was 1.28, though the confidence interval crossed 1.0, indicating statistical uncertainty. researchgate.net

Regarding lactation, there is no specific information on the use of dexmethylphenidate during breastfeeding. nih.gov However, its parent compound, methylphenidate, is present in breast milk in low amounts. nih.gov It is estimated that a breastfed infant would receive a relative dose of 0.2% to 0.7% of the mother's weight-adjusted dose of methylphenidate. drugs.comnih.gov In a few case reports, infants exposed to methylphenidate through breast milk developed normally with no reported adverse effects. nih.gov Infants should be monitored for potential adverse reactions such as agitation, insomnia, and reduced weight gain. aap.orgdrugs.com

Methodological Considerations in Dexmethylphenidate Hydrochloride Research

Clinical Trial Design Paradigms

The evaluation of dexmethylphenidate (B1218549) hydrochloride's efficacy and pharmacokinetic profile relies on a variety of established clinical trial designs. Each design serves a specific purpose in the comprehensive assessment of the compound.

Randomized, Double-Blind, Placebo-Controlled Trials

The gold standard for establishing the efficacy of a new therapeutic agent is the randomized, double-blind, placebo-controlled trial. In this design, participants are randomly assigned to receive either dexmethylphenidate hydrochloride or a placebo, an inactive substance. elsevierpure.comresearchgate.net Crucially, neither the participants nor the investigators are aware of which treatment is being administered, a process known as double-blinding. elsevierpure.comresearchgate.net This minimizes bias in the reporting of effects and the assessment of outcomes.

A multi-center study in the U.S. involving 132 children and adolescents with ADHD illustrates this methodology. elsevierpure.comnih.gov Participants were randomized to receive either this compound, d,l-threo-methylphenidate hydrochloride, or a placebo for four weeks. elsevierpure.comnih.gov The primary measure of efficacy was the change from baseline on the teacher-completed Swanson, Nolan, and Pelham (SNAP) Rating Scale. nih.gov The results demonstrated a statistically significant improvement in the Teacher SNAP ratings for both active treatment groups compared to placebo. nih.gov

Crossover Study Designs

Crossover studies are a valuable tool in this compound research, particularly for comparing different formulations or assessing the impact of external factors like food. In this design, each participant serves as their own control by receiving all treatments under investigation in a sequential, randomized order. researchgate.netresearchgate.net This approach reduces the variability between subjects, thus increasing the statistical power of the study.

Open-Label Extension Studies for Long-Term Data Collection

To gather data on the long-term effectiveness and safety of this compound, open-label extension (OLE) studies are often conducted following a shorter-term controlled trial. nih.gov In an OLE study, all participants, including those who were on placebo in the initial trial, receive the active treatment. This design allows researchers to collect data over extended periods, which is crucial for understanding the sustained effects of the medication. The effectiveness of Focalin XR, for example, has not been systematically evaluated in controlled trials for use beyond 7 weeks. fda.gov

One such 6-month OLE study followed a 5-week randomized, controlled trial in adults with ADHD. nih.gov A total of 170 adults entered the OLE, with 103 completing the study. nih.gov The study found that dexmethylphenidate extended-release was well-tolerated and demonstrated sustained effectiveness. nih.gov

Bioequivalence Study Designs (Fasting and Fed States)

Bioequivalence studies are essential for the approval of generic and modified-release formulations of this compound. These studies aim to demonstrate that the new formulation has the same rate and extent of absorption as the reference product. researchgate.netfda.gov To be considered bioequivalent, the 90% confidence intervals for the ratios of the geometric means of key pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), must fall within the range of 80-125%. fda.gov